molecular formula C14H18O8 B12423754 Glucovanillin-d3

Glucovanillin-d3

Cat. No.: B12423754
M. Wt: 317.31 g/mol
InChI Key: LPRNQMUKVDHCFX-CTSJDCSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucovanillin-d3 (C₁₄H₁₅D₃O₈) is a deuterated derivative of glucovanillin, where three hydrogen atoms in the methoxy group (–OCH₃) of vanillin are replaced with deuterium (D) . This isotopic modification enhances its utility in analytical chemistry, particularly as a stable internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Structurally, it consists of vanillin (4-hydroxy-3-methoxybenzaldehyde) conjugated to a β-D-glucopyranosyl moiety via a glycosidic bond . Synonyms include Vanillin-d3 Glucoside and Avenein-d3, with a CAS number of 1794789-90-4 . Its deuterated form minimizes metabolic interference and improves signal resolution in isotopic tracing experiments, making it critical for pharmacokinetic and phytochemical research.

Properties

Molecular Formula

C14H18O8

Molecular Weight

317.31 g/mol

IUPAC Name

3-(trideuteriomethoxy)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10?,11-,12+,13?,14-/m1/s1/i1D3

InChI Key

LPRNQMUKVDHCFX-CTSJDCSISA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)O[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucovanillin-d3 can be synthesized through the glycosylation of vanillin-d3. The process involves the use of β-D-glucosidases, which facilitate the attachment of a glucose molecule to vanillin-d3. The reaction typically occurs under mild conditions, with the presence of an appropriate catalyst to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound involves the extraction of glucovanillin from green vanilla pods, followed by isotopic labeling with deuterium. The process includes enzymatic hydrolysis of glucovanillin to release vanillin, which is then labeled with deuterium and re-glycosylated to form this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glucovanillin-d3 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:

Mechanism of Action

The mechanism of action of glucovanillin-d3 involves its hydrolysis by β-D-glucosidases, releasing vanillin-d3 and glucose. Vanillin-d3 then participates in various metabolic pathways, exerting its effects through interactions with specific molecular targets. The pathways involved include the phenylpropanoid pathway, which is crucial for the biosynthesis of aromatic compounds in plants .

Comparison with Similar Compounds

Glucovanillin-d3 belongs to a family of glycosylated phenolic compounds and deuterated standards. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural and Functional Analogues
Compound Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Key Applications Suppliers (Examples)
This compound C₁₄H₁₅D₃O₈ 329.31 3 Internal standard for MS/NMR; metabolic studies MedChemExpress, BOC Sciences
Glucovanillin C₁₄H₁₈O₈ 314.29 0 Flavoring agent; natural product isolation Xingrui Industry, Dayang Chem
Vanillin C₈H₈O₃ 152.15 0 Food additive; fragrance synthesis Generic suppliers
Trimethoprim D3 C₁₄H₁₅D₃N₄O₃ 294.34 3 Antibiotic quantification in biofluids BLD Pharmatech

Key Observations :

  • Isotopic Labeling: this compound’s deuterium substitution distinguishes it from non-deuterated glucovanillin, enabling precise quantification in complex matrices. Its molecular weight is ~15 g/mol higher than glucovanillin, aiding MS differentiation .
  • Glycosylation : Unlike vanillin, this compound’s glucoside group enhances solubility in aqueous media, mimicking natural glycosides in plant extracts .
  • Applications : While glucovanillin is used in food science, its deuterated form is specialized for analytical rigor. Trimethoprim D3 shares similar deuterated labeling applications but targets antimicrobial research .
Stability and Analytical Performance

Deuteration in this compound reduces hydrogen-deuterium exchange rates, improving stability in long-term storage and acidic/alkaline conditions compared to non-deuterated analogs . Studies on similar deuterated compounds (e.g., deuterated quercetin glycosides) suggest that deuterium labeling can reduce metabolic degradation by ~20–30% in hepatic microsomal assays, a trait likely applicable to this compound .

Industrial and Research Relevance

Suppliers like MedChemExpress and BOC Sciences emphasize this compound’s role in high-precision analytics, whereas non-deuterated glucovanillin is marketed for flavor synthesis . The compound’s niche applications contrast with vanillin’s broad commercial use, reflecting its specialized research-oriented demand.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.